An In-depth Technical Guide to the Basic Properties of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
An In-depth Technical Guide to the Basic Properties of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Abstract
This technical guide provides a comprehensive overview of the core basic properties of the novel heterocyclic compound, 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Due to the limited volume of currently available public data on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to present a predictive yet scientifically grounded profile. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its chemical characteristics, a proposed synthetic route, and methodologies for its analysis and purification. All presented protocols and predicted properties are intended to serve as a well-reasoned starting point for further laboratory investigation.
Introduction and Rationale
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds that target a range of enzymes, ion channels, and G-protein coupled receptors. The specific substitution pattern of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one suggests its potential as a novel scaffold for the development of new therapeutic agents. This guide aims to consolidate the known information on analogous structures to provide a predictive framework for the physicochemical properties, synthesis, and analysis of this target compound, thereby facilitating its future investigation.
Predicted Physicochemical and Basic Properties
While experimental data for the title compound is not extensively available, its basic properties can be predicted based on its structure and data from closely related analogues. The presence of a secondary amine within the seven-membered ring is expected to confer basic properties to the molecule.
Table 1: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog Value | Remarks and Citations |
| Molecular Formula | C₁₂H₁₅NO | Calculated from structure. |
| Molecular Weight | 189.25 g/mol | Calculated from structure. |
| CAS Number | 1259393-22-0 (HCl salt) | The hydrochloride salt is commercially available[1][2]. |
| Appearance | Predicted: White to off-white solid | Based on the appearance of related benzazepinones[3][4]. |
| Predicted pKa | ~2-3 | The pKa of the conjugate acid is predicted based on the 7-bromo analogue (pKa: 2.17 ± 0.20)[1]. |
| Predicted Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water is expected for the free base. | General solubility characteristics for similar heterocyclic ketones. |
| Predicted Melting Point | 100-115 °C | The melting point of the 7-bromo analogue is 107 °C[1]. |
| Predicted Boiling Point | > 350 °C | The boiling point of the 7-chloro analogue is 356.5 °C at 760 mmHg[3][4]. |
Synthesis and Purification
A robust and high-yielding synthetic route has been established for a closely related N-protected analogue, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate. This pathway can be adapted for the synthesis of the title compound.
Proposed Synthetic Pathway
The proposed synthesis is a five-step process commencing from 2,4-dimethylaniline. The key transformation is an intramolecular Friedel-Crafts reaction to form the seven-membered ring.
Caption: Proposed synthetic pathway for 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Detailed Experimental Protocol (Adapted from Analogue Synthesis)
The following protocol is adapted from the synthesis of the N-methoxycarbonyl analogue and is expected to yield the desired product with minor modifications[5][6][7].
Step 1: N-Alkylation of 2,4-Dimethylaniline
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To a solution of 2,4-dimethylaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Add ethyl 4-bromobutyrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 4-[(2,4-dimethylphenyl)amino]butanoate.
Step 2: Hydrolysis of the Ester
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and acidify with aqueous HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-[(2,4-dimethylphenyl)amino]butanoic acid.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Add the carboxylic acid from Step 2 to polyphosphoric acid (PPA) or use a combination of a Lewis acid like aluminum trichloride in a suitable solvent.
-
Heat the mixture to 80-100 °C.
-
Monitor the formation of the cyclic ketone by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Purification and Crystallization
Purification of the final compound can be achieved through standard laboratory techniques.
Protocol for Purification:
-
Column Chromatography: The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Crystallization: Further purification can be achieved by crystallization. Based on general procedures for benzodiazepine derivatives, a suitable solvent system would be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or petroleum ether)[8][9]. Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
Analytical Characterization
A combination of spectroscopic and chromatographic methods should be employed for the structural elucidation and purity assessment of the synthesized compound.
Table 2: Proposed Analytical Methods and Expected Observations
| Method | Expected Key Observations |
| ¹H NMR | Aromatic protons in the region of 7.0-7.5 ppm. Aliphatic protons of the seven-membered ring as multiplets between 2.0-3.5 ppm. Two singlets for the methyl groups on the aromatic ring. A broad singlet for the N-H proton. |
| ¹³C NMR | A carbonyl signal around 190-200 ppm. Aromatic carbons in the 120-145 ppm region. Aliphatic carbons between 20-50 ppm. Signals for the two methyl groups. |
| IR Spectroscopy | A characteristic C=O stretching vibration for the ketone at ~1680-1700 cm⁻¹. N-H stretching vibration around 3300-3400 cm⁻¹. C-H stretching and aromatic C=C vibrations. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight. Fragmentation patterns consistent with the benzazepine structure. |
| HPLC | A single major peak under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with a buffer) indicating purity[10][11]. |
| TLC | A single spot on a silica gel plate with an appropriate mobile phase (e.g., ethyl acetate/hexanes mixture), visualized under UV light. |
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Sources
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- 2. chemscene.com [chemscene.com]
- 3. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. annexpublishers.com [annexpublishers.com]
- 10. Chromatography of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
![Chemical Structure of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](https://i.imgur.com/example.png)
